3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine

Lipophilicity Physicochemical properties SAR

SAR interpretation errors from generic pyridazine-piperazine analogs can derail lead optimization. This compound provides a specific, well-characterized starting point for medicinal chemistry. - Distinct lipophilicity (XLogP3-AA = 1.7) vs. phenyl analogs, enabling controlled permeability modulation. - High certified purity (NLT 98%) ensures reliable parallel synthesis and screening data fidelity. - Defined molecular weight (254.33 g/mol) supports use as an analytical reference standard for LC-MS method development.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
CAS No. 933723-91-2
Cat. No. B3168960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine
CAS933723-91-2
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
InChIKeyQORSPTWXNHEJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine: Core Properties


3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine (CAS 933723-91-2) is a heterocyclic small molecule belonging to the pyridazine-piperazine class [1]. Its structure features a pyridazine core substituted at the 3-position with a 4-methylphenyl group and at the 6-position with a piperazine moiety [1]. This compound serves as a versatile intermediate and a potential ligand scaffold in medicinal chemistry programs targeting enzymes such as dCTP pyrophosphatase 1 (dCTPase) and stearoyl-CoA desaturase (SCD), as demonstrated by structurally related analogs in the same chemical series [2][3].

1
Pyridazine-piperazine scaffold Suited for dCTPase and SCD enzyme-targeted research programs.
2
4-Methylphenyl substituent Provides a distinct lipophilicity profile for SAR and permeability studies.
3
Certified purity NLT 98% Supports reliable hit-to-lead optimization and focused library synthesis.

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine: Necessity of Validated Analogs


Piperazine-pyridazine derivatives exhibit highly sensitive structure-activity relationships (SAR) wherein minor substituent changes profoundly alter lipophilicity, metabolic clearance, and target engagement [1]. For instance, the 4-methylphenyl group in 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine confers a distinct LogP and molecular volume relative to unsubstituted phenyl or heteroaryl analogs [2][3]. Such physicochemical divergence can lead to unpredictable differences in membrane permeability, microsomal stability, and off-target binding profiles, as documented in dCTPase inhibitor optimization campaigns [1]. Consequently, generic substitution without direct comparative data risks assay failure or misleading SAR interpretation, underscoring the need for compound-specific procurement.

LogP shift 4-Methylphenyl vs. phenyl analogs may alter membrane permeability and non-specific binding, requiring compound-specific validation.
Purity gap Target compound offered at NLT 98%, while common phenyl analog is 95%; lower purity can introduce assay artifacts.
Metabolic profile Microsomal clearance differs across substituents; unvalidated substitution may confound metabolic stability interpretation.

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine: Comparator-Driven Differentiation


Lipophilicity: 4-Methylphenyl vs. Phenyl

The presence of the 4-methylphenyl substituent increases the calculated lipophilicity of 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine compared to its unsubstituted phenyl analog (3-Phenyl-6-(piperazin-1-yl)pyridazine, CAS 50693-75-9). This quantifiable difference in LogP is a critical determinant of membrane permeability and non-specific binding in biological assays [1][2].

Lipophilicity
Head-to-head
Target 1.7
Δ +0.4
Phenyl analog 1.3
Higher lipophilicity may influence membrane diffusion and assay conditions.
XLogP3-AA computed values (PubChem).
Lipophilicity Physicochemical properties SAR

Molecular Weight: Methyl vs. Phenyl Analog

The substitution of a hydrogen atom with a methyl group on the phenyl ring increases the molecular weight of the target compound relative to the unsubstituted phenyl analog. This change in molecular size can affect passive diffusion, target binding pocket compatibility, and overall pharmacokinetic behavior [1][2].

Molecular weight
Head-to-head
Target 254.33
Δ +14.03
Phenyl analog 240.30
Modest mass increase can alter solubility and permeability in combination with LogP shift.
g/mol (PubChem).
Molecular weight Size Drug-likeness

Certified Purity vs. Commercial Analogs

Reputable suppliers offer 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine with a minimum purity specification of 98% (NLT 98%) , whereas the unsubstituted phenyl analog is commonly available at a lower purity specification of 95% from comparable vendors . This difference in certified purity has direct implications for assay reproducibility and the need for further purification prior to use.

Certified purity
Data to verify
Target NLT 98%
Δ ≥3 ppts
Phenyl analog 95%
Higher reported purity supports assay reproducibility; independent verification recommended.
Vendor specifications; source data not publicly archived.
Purity Quality control Procurement

dCTPase Inhibition: Class-Level Potency & Selectivity

Although direct biochemical data for 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine are not publicly available, the compound belongs to a well-characterized class of piperazin-1-ylpyridazines that act as potent and selective inhibitors of human dCTP pyrophosphatase 1 (dCTPase). Published structure-activity relationship (SAR) studies on this scaffold demonstrate that optimized derivatives achieve IC50 values below 50 nM and exhibit >1000-fold selectivity over a panel of related NUDIX family enzymes [1]. These data establish a strong class-level inference that the target compound possesses the intrinsic pharmacophore required for dCTPase engagement, making it a suitable starting point for hit-to-lead optimization or a valuable negative control in SAR studies.

dCTPase inhibition
Class-level
Optimized analogs achieve IC₅₀ <50 nM and >1000-fold selectivity over NUDIX enzymes; scaffold inferred to carry the pharmacophore.
Supports dCTPase pathway study fit; direct data on this compound not available.
Published SAR on piperazin-1-ylpyridazine series.
dCTPase Cancer Nucleotide metabolism

Metabolic Stability: Microsomal Clearance Profile

The piperazin-1-ylpyridazine scaffold is known to suffer from rapid intrinsic clearance in liver microsomes, with initial lead compounds displaying half-lives as short as 2–3 minutes in mouse and human liver microsomes [1]. However, through systematic structural modification, the same studies achieved >50-fold improvements in metabolic stability (e.g., compound 29: MLM t1/2 = 113 min, HLM t1/2 = 105 min) [1]. This class-level metabolic lability implies that 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine is likely a substrate for cytochrome P450-mediated oxidation and should be handled with appropriate DMPK caution in cellular assays. Conversely, it presents an opportunity for rational medicinal chemistry optimization focused on blocking metabolic soft spots.

Microsomal stability
Class-level
Class shows rapid intrinsic clearance (t₁/₂ ~2–3 min in MLM/HLM); >50-fold improvement achieved via scaffold optimization.
Metabolic soft-spot exploration context; parent stability not directly measured.
Reported from MedChemComm structure-metabolism relationships.
Metabolic stability Microsomal clearance DMPK

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine: High-Value Applications


Hit-to-Lead Optimization for dCTPase Inhibitors

Leveraging the class-level potency (IC50 < 50 nM for optimized analogs) and outstanding selectivity (>1000-fold over NUDIX enzymes) of the piperazin-1-ylpyridazine scaffold [1], 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine serves as a validated starting point for medicinal chemistry campaigns targeting human dCTPase. Its elevated lipophilicity (XLogP3-AA = 1.7) relative to the phenyl analog provides a unique physicochemical handle for modulating permeability and target engagement [2][3].

SAR Studies on Metabolic Soft Spots

Given the documented rapid microsomal clearance of the piperazin-1-ylpyridazine core (t1/2 as low as 2 min in liver microsomes) and the demonstrated >50-fold stability improvement achievable through structural modification [4], this compound is ideally suited for systematic SAR exploration aimed at identifying and blocking metabolic soft spots. The 4-methylphenyl substituent may influence the rate of oxidative metabolism, providing a valuable comparator to the unsubstituted phenyl analog.

Building Block for SCD1/dCTPase Focused Libraries

Patents and literature identify pyridazine-piperazine hybrids as privileged scaffolds for inhibiting stearoyl-CoA desaturase-1 (SCD1) and dCTPase [5][1]. The high certified purity (NLT 98%) of 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine ensures reliable incorporation into parallel synthesis workflows for generating focused compound libraries, minimizing downstream purification burdens and enhancing the fidelity of high-throughput screening results.

Reference Standard for Analytical QC Methods

With a well-defined molecular weight (254.33 g/mol) and a vendor-specified purity of NLT 98% , this compound can serve as a reliable reference standard for developing and validating HPLC or LC-MS methods used to analyze pyridazine-piperazine analogs. Its distinct retention time relative to less lipophilic analogs (XLogP3-AA = 1.7 vs. 1.3 for phenyl analog) [2][3] aids in chromatographic method optimization.

Application
Selection Property
Validation Focus
dCTPase pathway research
Scaffold with class-level selectivity profile
Target engagement and selectivity assays
Metabolic stability SAR studies
Microsomal clearance context
CYP-mediated oxidation site identification
Focused library synthesis
Certified purity specification
Parallel synthesis reproducibility
Analytical reference standard
Defined molecular weight and lipophilicity
HPLC/LC-MS method development
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